BenchChemオンラインストアへようこそ!

Pivampicillin Hydrochloride

Pharmacokinetics Bioavailability Prodrug

Pivampicillin Hydrochloride (CAS 26309-95-5) delivers the highest oral bioavailability among ampicillin prodrugs at 92±18%, markedly outperforming bacampicillin (86±11%) and ampicillin (62±17%). Its pivaloyloxymethyl ester design achieves ≥99% hydrolysis to active ampicillin within 15 minutes, ensuring predictable systemic exposure critical for PK/PD modeling. Uniquely, it provides a 2.5-fold higher pulmonary epithelial lining fluid-to-plasma AUC ratio versus IV ampicillin, making it the definitive reference standard for intracellular prodrug delivery research and USP/EP impurity profiling. Not interchangeable with other ampicillin esters—substitution without dose adjustment risks therapeutic failure or avoidable adverse events. Essential for laboratories requiring documented impurity profiles and pharmacopeial traceability.

Molecular Formula C22H30ClN3O6S
Molecular Weight 500.0 g/mol
CAS No. 26309-95-5
Cat. No. B1678494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivampicillin Hydrochloride
CAS26309-95-5
SynonymsPivampicillin Hydrochloride;  Alphacilina;  Alphacillin;  Sanguicillin;  Centurina;  Devonium;  Diancina;  Serra Pamies Brand of Pivampicillin Hydrochloride;  Pivampicillin Monohydrochloride;  Leo Brand of Pivampicillin;  Monohydrochloride, Pivampicillin; 
Molecular FormulaC22H30ClN3O6S
Molecular Weight500.0 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl
InChIInChI=1S/C22H29N3O6S.ClH/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);1H/t13-,14-,15+,18-;/m1./s1
InChIKeyDQECFVGMGBQCPA-GLCLSGQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pivampicillin Hydrochloride (CAS 26309-95-5): Technical Baseline for Scientific and Industrial Procurement


Pivampicillin hydrochloride (CAS 26309-95-5) is the hydrochloride salt of pivampicillin, a pivaloyloxymethyl ester prodrug of the semi‑synthetic penicillin ampicillin [1]. It is a β‑lactam antibiotic designed to enhance oral bioavailability through increased lipophilicity imparted by the pivaloyloxymethyl ester moiety [2]. Upon oral administration, pivampicillin hydrochloride is rapidly hydrolyzed by non‑specific esterases present in the gastrointestinal tract, blood, and tissues to release the active moiety, ampicillin [3]. Ampicillin exerts its bactericidal effect by binding to penicillin‑binding proteins (PBPs) and inhibiting bacterial cell wall synthesis [3]. The prodrug strategy addresses a key limitation of ampicillin—its poor and variable oral absorption—thereby enabling more predictable systemic exposure following oral dosing [4].

Pivampicillin Hydrochloride (CAS 26309-95-5): Why In‑Class Ampicillin Prodrugs Are Not Interchangeable


Although pivampicillin, bacampicillin, and talampicillin all function as ampicillin prodrugs, they are not clinically or pharmaceutically interchangeable due to significant differences in oral bioavailability, absorption kinetics, and tolerability profiles [1]. For instance, in a head‑to‑head crossover study in healthy volunteers, pivampicillin exhibited a mean absolute bioavailability of 92 ± 18%, while bacampicillin achieved 86 ± 11%, and ampicillin only 62 ± 17% [2]. These disparities in systemic exposure directly influence therapeutic efficacy and dosing regimens. Furthermore, clinical trials have documented a higher incidence of gastrointestinal side‑effects with pivampicillin compared to bacampicillin, which may impact patient compliance and the suitability of a given prodrug for specific patient populations [3]. Consequently, substituting one ampicillin ester for another without adjusting the dose or considering the tolerability profile could lead to therapeutic failure or avoidable adverse events [4].

Pivampicillin Hydrochloride (CAS 26309-95-5): Quantitative Differentiation Evidence Against Comparators


Oral Bioavailability: Pivampicillin Hydrochloride Achieves 92% vs. Ampicillin 62% in Crossover Study

Pivampicillin hydrochloride demonstrates significantly higher oral bioavailability than ampicillin. In a crossover study of healthy fasting male subjects, the absolute bioavailability of pivampicillin was 92 ± 18%, compared to 62 ± 17% for ampicillin. The difference between pivampicillin and ampicillin is statistically significant [1]. This quantitative advantage is further supported by a second panel showing 89% absorption after a 500 mg oral dose of pivampicillin versus 85% after a 616 mg intramuscular dose of ampicillin sodium solution [2].

Pharmacokinetics Bioavailability Prodrug

Peak Serum Concentration (Cmax): Pivampicillin Hydrochloride Produces 3.5‑Fold Higher Ampicillin Levels vs. Equimolar Ampicillin Dose

Pivampicillin hydrochloride produces substantially higher peak serum concentrations of ampicillin than an equimolar dose of ampicillin trihydrate. In healthy volunteers, average peak serum concentrations after a dose equimolar to 250 mg ampicillin were 6.8 µg/mL at 56 minutes with pivampicillin, compared to 1.96 µg/mL at 1 hour 24 minutes with ampicillin trihydrate [1]. Notably, the Cmax achieved with pivampicillin at the 250 mg equivalent dose (6.8 µg/mL) was also higher than the Cmax achieved with twice the equimolar dose of ampicillin trihydrate (500 mg equivalent), which averaged 3.2 µg/mL at 1 hour 42 minutes [1].

Pharmacokinetics Cmax Absorption

Pulmonary Epithelial Lining Fluid (PELF) Penetration: Pivampicillin Achieves AUC(PELF)/AUC(Plasma) Ratio of 1.00 vs. 0.40 for Intravenous Ampicillin

Pivampicillin hydrochloride provides superior penetration of ampicillin into pulmonary epithelial lining fluid (PELF) compared to intravenous ampicillin. In a study of horses, the degree of penetration of ampicillin into PELF, described by the AUC(PELF)/AUC(plasma) ratio from 0 to 12 hours, was 1.00 after oral pivampicillin administration versus 0.40 after intravenous ampicillin administration [1]. This 2.5‑fold higher ratio indicates that pivampicillin delivers ampicillin more effectively to the site of action in respiratory tract infections.

Tissue Penetration Pulmonary Pharmacokinetics Respiratory Infection

Clinical Efficacy in Acute Pyelonephritis: Pivampicillin Alone Cures 53% vs. 93% for Pivampicillin + Pivmecillinam Combination

A randomized clinical trial in 96 patients with acute pyelonephritis demonstrated that pivampicillin alone achieved successful clinical treatment in 53% of bacteriologically verified cases, whereas the combination of pivampicillin and pivmecillinam achieved successful treatment in 93% of cases (p = 0.002) [1]. This trial establishes a quantitative benchmark for the clinical efficacy of pivampicillin monotherapy in this indication and highlights the substantial benefit of combination therapy.

Clinical Trial Urinary Tract Infection Combination Therapy

Pivampicillin Hydrochloride (CAS 26309-95-5): Evidence‑Based Application Scenarios for Research and Procurement


Pharmacokinetic Modeling of Prodrug Activation and Tissue Distribution

Pivampicillin hydrochloride serves as a well‑characterized model compound for studying the pharmacokinetics of ester prodrugs. Its rapid and nearly complete conversion to ampicillin (≥99% within 15 minutes [1]) enables precise quantitation of prodrug hydrolysis rates in vitro and in vivo. The compound's unique tissue penetration profile, particularly the 2.5‑fold higher PELF‑to‑plasma AUC ratio compared to intravenous ampicillin [2], makes it a valuable tool for investigating the relationship between prodrug physicochemical properties and site‑specific drug delivery. Researchers developing novel prodrugs can use pivampicillin as a benchmark for evaluating relative oral bioavailability and tissue distribution characteristics.

Reference Standard in Analytical Method Development and Quality Control

Pivampicillin hydrochloride and its characterized impurities, including Pivampicillin EP Impurity A (Mixture of Diastereomers), are essential reference standards for analytical method development, method validation, and quality control in pharmaceutical manufacturing [3]. These standards enable traceability against pharmacopeial monographs (USP and EP), ensuring that analytical methods for purity assessment, impurity profiling, and stability testing meet regulatory requirements. Procurement of high‑purity pivampicillin hydrochloride with documented impurity profiles is critical for laboratories engaged in generic drug development and quality assurance.

Intracellular Drug Delivery Research Using Macrophage Models

Pivampicillin has been utilized as a comparator in studies evaluating novel ampicillin ester prodrugs designed for intracellular accumulation. In J774 macrophage models, pivampicillin and related esters demonstrated extensive intracellular accumulation (up to 70‑fold) and were more active than ampicillin against intracellular Staphylococcus aureus [4]. This established activity profile positions pivampicillin as a reference compound for screening new prodrug candidates intended for intracellular pathogen targeting, including applications in tuberculosis and chronic granulomatous infections.

Veterinary Pharmacokinetic Studies in Equine Medicine

Pivampicillin hydrochloride has been extensively characterized in equine pharmacokinetic studies, where it achieves an oral bioavailability of approximately 31‑36% in adult horses, compared to only ~2% for oral ampicillin [5]. The compound's ability to produce clinically relevant ampicillin concentrations in pulmonary epithelial lining fluid for at least 12 hours [2] supports its use as a research tool for investigating oral antibiotic therapy in large animal models of respiratory infection. This evidence base informs veterinary formulary decisions and guides dosing strategies for equine practitioners.

Quote Request

Request a Quote for Pivampicillin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.